methyl N-(2-chloroethyl)-N-nitrosocarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of carbamic acid, (2-chloroethyl)nitroso-, methyl ester typically involves the reaction of 2-chloroethylamine with nitrosating agents in the presence of methanol . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained. Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to ensure the compound’s purity.
Chemical Reactions Analysis
methyl N-(2-chloroethyl)-N-nitrosocarbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can convert the nitroso group to an amine group.
Substitution: The chloroethyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium hydroxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
methyl N-(2-chloroethyl)-N-nitrosocarbamate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the field of cancer treatment due to its ability to interact with DNA.
Mechanism of Action
The mechanism of action of carbamic acid, (2-chloroethyl)nitroso-, methyl ester involves its interaction with cellular components. The nitroso group can form covalent bonds with nucleophilic sites in DNA, leading to the formation of DNA adducts. This can result in the inhibition of DNA replication and transcription, ultimately leading to cell death. The molecular targets include DNA and various enzymes involved in DNA repair pathways .
Comparison with Similar Compounds
methyl N-(2-chloroethyl)-N-nitrosocarbamate can be compared with other similar compounds such as:
Methyl carbamate: This compound has a similar structure but lacks the nitroso and chloroethyl groups.
Ethyl carbamate: Similar to methyl carbamate but with an ethyl group instead of a methyl group.
2-chloroethyl carbamate: This compound has the chloroethyl group but lacks the nitroso group.
The uniqueness of carbamic acid, (2-chloroethyl)nitroso-, methyl ester lies in its combination of the nitroso and chloroethyl groups, which confer specific chemical reactivity and biological activity.
Properties
CAS No. |
13589-15-6 |
---|---|
Molecular Formula |
C4H7ClN2O3 |
Molecular Weight |
166.56 g/mol |
IUPAC Name |
methyl N-(2-chloroethyl)-N-nitrosocarbamate |
InChI |
InChI=1S/C4H7ClN2O3/c1-10-4(8)7(6-9)3-2-5/h2-3H2,1H3 |
InChI Key |
ZIVWROYTZSSKDC-UHFFFAOYSA-N |
SMILES |
COC(=O)N(CCCl)N=O |
Canonical SMILES |
COC(=O)N(CCCl)N=O |
13589-15-6 | |
Synonyms |
N-(2-Chloroethyl)-N-nitrosocarbamic acid methyl ester |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.